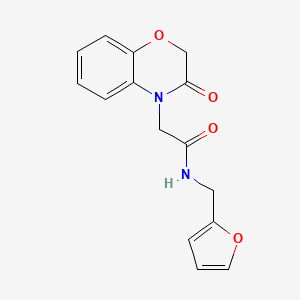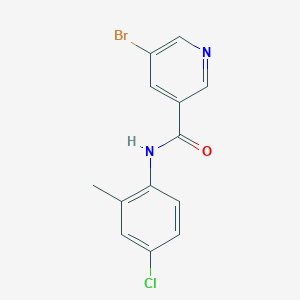
N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mecanismo De Acción
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells . It plays a crucial role in the modulation of growth factor signaling .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with EGFR . This selective targeting of the mutant proteins in malignant cells interrupts signaling in these cells .
Biochemical Pathways
The compound affects multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . The compound’s action on these pathways disrupts uncontrolled cell growth, leading to cancer .
Result of Action
The compound’s action results in the inhibition of cancer cell growth. It induces apoptosis in cancer cells by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . .
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO4S/c1-20-10-4-6-13(21-2)14(8-10)22(18,19)17-9-3-5-12(16)11(15)7-9/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKZWCARHMVBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5617066.png)
![(4R)-N-ethyl-1-isonicotinoyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5617068.png)
![methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B5617070.png)
![cyclopentyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5617078.png)
![methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5617081.png)
![1-[(2,4,6-triisopropylphenyl)sulfonyl]pyrrolidine](/img/structure/B5617083.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B5617092.png)

![[(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5617097.png)
![1-[2-(4-morpholinyl)ethyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5617103.png)
![N-benzyl-N,7-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B5617120.png)
![[3-(2-{1-[(2S)-2-amino-2-phenylacetyl]-4-piperidinyl}-1H-imidazol-1-yl)propyl]dimethylamine dihydrochloride](/img/structure/B5617124.png)
![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5617148.png)